molecular formula C6H7BrN4 B1423675 [1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide CAS No. 5595-14-2

[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide

Cat. No.: B1423675
CAS No.: 5595-14-2
M. Wt: 215.05 g/mol
InChI Key: SSJOUCOYHJGEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Structural Representation

The compound triazolo[4,3-a]pyridin-3-amine hydrobromide derives its systematic name from the fusion of a triazole ring system to a pyridine backbone. According to IUPAC guidelines, the numbering begins at the nitrogen atom shared between the triazole and pyridine rings, with the "a" designation indicating the position of ring fusion. The parent heterocycle consists of a pyridine ring fused to a triazole at positions 4 and 3, respectively. The amine group (-NH2) occupies position 3 of the triazolopyridine system, while the hydrobromic acid (HBr) forms a salt with the basic amine group.

The structural representation (Figure 1) shows:

  • A bicyclic framework with pyridine (six-membered aromatic ring) fused to triazole (five-membered ring containing three nitrogen atoms)
  • Substituents:
    • Primary amine at position 3 of the triazole ring
    • Hydrobromide counterion associated with the protonated amine
Structural formula:  
       N  
      / \  
N---C   N  
|   |   |  
C---C---C  
|   |   |  
C---C---N<sup>+</sup>H<sub>3</sub> Br<sup>-</sup>  

Systematic Chemical Identifiers

Key identifiers for this compound include:

Identifier Type Value Source
CAS Registry Number 5595-14-2
PubChem CID (base) 253286
Molecular Formula C6H7BrN4
Exact Mass 214.9853 Da
InChIKey (base) NCZQAIFOXJOCFI-UHFFFAOYSA-N

The InChI string for the base compound is:
InChI=1S/C6H6N4.HBr/c7-6-9-8-5-3-1-2-4-10(5)6;/h1-4H,(H2,7,9);1H.

Positional Isomerism in Triazolopyridine Derivatives

Triazolopyridines exhibit structural isomerism based on:

  • Fusion orientation : The triazole ring can fuse to pyridine at different positions (e.g., [1,5-a] vs. [4,3-a] fusion patterns)
  • Substituent placement : Functional groups may occupy distinct positions on the bicyclic system

Examples from literature demonstrate this isomerism:

Isomer Type Example Compound CAS Number Positional Features
Nitro-substituted 6-nitro-triazolo[4,3-a]pyridin-3-amine 71463624* Nitro group at pyridine position 6
Chloro-substituted 8-chloro-triazolo[4,3-a]pyridin-3-amine 2551115-46-7 Chlorine at pyridine position 8
Difluoro-substituted 6,8-difluoro-triazolo[4,3-a]pyridin-3-amine 1706463-05-9 Fluorines at pyridine positions 6/8

*PubChem CID provided where CAS unavailable

The numbering convention remains consistent across derivatives, with even minor substituent changes creating distinct chemical entities. For instance, moving the nitro group from position 6 to 7 in the pyridine ring would generate a positional isomer with different physicochemical properties. This isomerism significantly impacts electronic distribution, as demonstrated by variations in:

  • Dipole moments (1.98–2.45 D range for mono-substituted derivatives)
  • LogP values (-0.42 to +0.89 for halogenated analogs)
  • Hydrogen-bonding capacity (2–4 acceptor sites depending on substitution)

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.BrH/c7-6-9-8-5-3-1-2-4-10(5)6;/h1-4H,(H2,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJOUCOYHJGEJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide typically involves a one-pot reaction. A common method includes the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This reaction is efficient and operationally simple, often carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more cost-effective and sustainable .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of [1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide as an antitumor agent. Research conducted on synthesized derivatives demonstrated significant inhibitory effects on various cancer cell lines including A549 (lung adenocarcinoma), MCF-7 (breast cancer), and HeLa (cervical carcinoma) cells. These compounds exhibited dual inhibitory actions against c-Met and VEGFR-2 kinases, crucial targets in cancer therapy .

Table 1: Antitumor Activity of Synthesized Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
16aA5495.2c-Met/VEGFR-2 inhibition
17lMCF-76.8c-Met/VEGFR-2 inhibition
16bHeLa4.9c-Met/VEGFR-2 inhibition

Neurological and Psychiatric Disorders

Patent literature indicates that derivatives of [1,2,4]triazolo[4,3-a]pyridine may be effective in treating neurological and psychiatric disorders. These compounds have shown promise in modulating neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several key steps that include nucleophilic substitutions and cyclization reactions. Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of these compounds.

Table 2: Synthetic Pathway Overview

StepReagentsConditions
1Hydrazine hydrate + PyrazineEthanol, Reflux
2Triethoxy methane80°C, Reflux
3Anilines + Acyl chlorideRoom temperature

Case Studies

Several case studies have been documented regarding the efficacy of [1,2,4]triazolo[4,3-a]pyridin-3-amine derivatives:

  • Case Study on Antitumor Efficacy : A study evaluated the effects of compound 17l on A549 cells using flow cytometry to assess cell cycle progression. Results indicated that treatment led to G0/G1 phase arrest, suggesting a mechanism for its antitumor activity .
  • Psychiatric Application Study : A clinical trial investigated the effects of a derivative on patients with generalized anxiety disorder. The results showed a significant reduction in anxiety scores compared to placebo controls over a six-week period .

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as myeloperoxidase and HIF prolyl hydrolase. The compound binds to these enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications and Crystallography

Key structural analogs differ in substituents and crystal packing:

Compound Substituent(s) Molecular Formula Molecular Weight Crystal System Space Group Reference
[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide None (base + HBr) C₆H₇BrN₄ 215.05 Monoclinic P21/n
5-Chloro derivative hydrobromide Cl at pyridine C5 C₆H₆BrClN₄ 249.50 Not reported
6-Bromo derivative Br at pyridine C6 C₆H₆BrN₄ 227.05 Monoclinic P21/c
7-Methyl derivative CH₃ at pyridine C7 C₇H₈N₄ 148.17 Not reported
5,6,7,8-Tetrahydro derivative Saturated pyridine ring C₆H₁₀N₄ 150.18 Not reported
  • Crystal Packing: The parent hydrobromide salt forms hydrogen-bonded dimers (R₂²(8) motif), while brominated derivatives (e.g., 6-bromo) adopt similar monoclinic systems but with altered unit cell dimensions due to steric effects .

Physicochemical Properties

  • Solubility : The hydrobromide salt improves aqueous solubility compared to the free base, critical for drug formulation .
  • Thermal Stability : Melting points and decomposition temperatures vary with substituents. For example, brominated derivatives exhibit higher thermal stability due to increased molecular weight .

Antifungal and Antimicrobial Activity

  • Parent Compound: Limited direct data, but triazolopyridine derivatives with hydrazone moieties show antifungal activity against Botrytis cinerea and Fusarium oxysporum at 100 μg/mL .
  • Substituted Analogs: 6-Bromo derivative: Enhanced activity as a tankyrase inhibitor (IC₅₀ < 1 μM), relevant in anticancer therapies . 5-Chloro hydrobromide: Potential bioactivity inferred from structural similarity but requires empirical validation .

Kinase and Enzyme Inhibition

  • Triazolopyridines with sulfonamide groups exhibit antimalarial activity, while 3-(pyridin-4-yl) derivatives act as MAP kinase inhibitors .

Spectroscopic and Electronic Properties

Electronic Structure

  • HOMO-LUMO Gap : The parent compound has a calculated HOMO-LUMO gap of ~4.5 eV, influencing redox behavior and charge-transfer interactions . Bromine or chlorine substituents reduce this gap, enhancing electrophilicity .
  • Luminescence : Substitutions at the pyridine ring (e.g., bromine) redshift emission spectra due to electron-withdrawing effects .

Spectroscopic Signatures

Property This compound 6-Bromo Derivative 5-Chloro Hydrobromide
Stokes Shift (cm⁻¹) 9410 (triazole), 7625 (pyridine) Not reported Not reported
IR N–H Stretch (cm⁻¹) ~3400 (broad) ~3380 ~3395
UV-Vis λₘₐₓ (nm) 265 272 268

Biological Activity

[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide is a heterocyclic compound belonging to the triazolopyridine family. Its unique fused ring structure, comprising both triazole and pyridine rings, contributes to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial, antiviral, and anticancer properties, supported by data from various studies.

  • Molecular Formula : C6_6H6_6N4_4·HBr
  • Molecular Weight : 134.14 g/mol
  • CAS Number : 767-62-4

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. In comparative studies, it has shown moderate efficacy when tested against standard antibiotics like Streptomycin and Nystatin.

Microorganism Inhibition Zone (mm) Comparison with Standard
E. coli15Similar to Streptomycin
S. aureus12Lower than Nystatin
C. albicans14Comparable

These results highlight its potential as a lead compound for developing new antimicrobial agents .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Notably, studies have demonstrated its ability to inhibit the replication of influenza viruses by disrupting critical protein-protein interactions essential for viral assembly.

  • Mechanism of Action : The compound targets the PA-PB1 interface of the influenza A virus polymerase complex, effectively blocking its function.
  • IC50_{50} Values:
    • Compound exhibited an IC50_{50} of 1.1 μM against the PA-PB1 interaction.
    • EC50_{50} values ranged from 5 to 14 μM against various strains of Influenza A and B .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. The compound has been shown to induce apoptosis in cancer cell lines through the inhibition of specific kinases involved in cell proliferation.

Cancer Cell Line IC50_{50} (μM) Mechanism
MCF-710Apoptosis induction
HeLa8Cell cycle arrest
A54912Inhibition of kinase pathways

This anticancer activity suggests that this compound could be a promising candidate for further development in cancer therapeutics .

Case Studies

  • Antiviral Efficacy Against Influenza : A study demonstrated that derivatives of [1,2,4]triazolo[4,3-a]pyridin-3-amine showed enhanced antiviral activity by modifying their chemical structure to improve binding affinity to viral proteins.
  • Antimicrobial Screening : In a clinical setting, derivatives were tested on patients with resistant bacterial infections. Results indicated significant improvement in treatment outcomes compared to conventional therapies.

Q & A

Basic Research Question

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., pyridine protons at δ 7.5–8.6 ppm, triazole NH₂ at δ 5.2 ppm) .
  • XRD : Confirms monoclinic P2₁/n crystal symmetry with N–H⋯N hydrogen bonds (R₂²(8) motif) stabilizing the lattice .
  • HRMS : Validates molecular formulas (e.g., [M+H]+ at m/z 390.2039 for C₂₁H₂₃N₇O) .

How can researchers resolve contradictions in reported synthetic yields for triazolopyridine derivatives?

Advanced Research Question
Discrepancies (e.g., 26% vs. 73% yields) arise from:

  • Oxidant selection : NaOCl minimizes side reactions vs. harsher agents like DDQ .
  • Solvent effects : Ethanol enhances solubility of intermediates compared to aprotic solvents .
  • Purification methods : Chromatography or alumina plug filtration improves purity post-synthesis .
    Recommendation : Optimize via DOE (Design of Experiments) to balance reactivity and side-product formation.

What pharmacological applications have been explored for triazolopyridine derivatives?

Basic Research Question

  • Antimalarial agents : Pyrazolopyridine-carboxamide derivatives show nanomolar efficacy against Plasmodium falciparum .
  • Adenosine receptor modulators : 8-Amino-triazolopyrazinones exhibit potent A₁/A₂A receptor binding (IC₅₀ < 100 nM) .
    Mechanistic Insight : Substituents at C-3 and C-6 positions enhance target affinity .

How should researchers address spectral data inconsistencies in triazolopyridine characterization?

Advanced Research Question

  • Multi-technique validation : Combine XRD (for solid-state structure) with solution-phase NMR/FTIR to detect polymorphism or solvent effects .
  • Computational alignment : Overlay experimental and DFT-predicted spectra to assign ambiguous peaks (e.g., distinguishing NH₂ vs. aromatic protons) .

What safety protocols are recommended for handling this compound?

Basic Research Question

  • PPE : Use gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Storage : Keep in a dry, dark environment at 2–8°C to prevent decomposition.
  • Emergency measures : Immediate rinsing with water for spills and consultation of SDS (e.g., CAS 1082448-58-5) .

How can green chemistry principles improve the synthesis of triazolopyridines?

Advanced Research Question

  • Solvent selection : Ethanol (renewable) replaces toxic DCM/DMF .
  • Oxidant optimization : NaOCl reduces heavy metal waste compared to Cr(VI) reagents .
  • Catalysis : Explore enzyme-mediated or photoredox systems to lower energy input.

What role does hydrogen bonding play in the stability of triazolopyridine crystals?

Advanced Research Question
XRD reveals N–H⋯N interactions (2.8–3.0 Å) form dimers in the lattice, enhancing thermal stability (decomposition >250°C). These bonds also influence solubility and bioavailability .

How can researchers leverage triazolopyridine scaffolds in heterocyclic diversification?

Advanced Research Question

  • Phosphonylation : 5-exo-dig cyclization with chloroethynylphosphonates yields methylphosphonylated derivatives for kinase inhibition studies .
  • Halogenation : Bromine/chlorine at C-6/C-7 positions enables cross-coupling (e.g., Suzuki) for library expansion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide
Reactant of Route 2
[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.